NU-7199
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Overview
Description
NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which has shown potential anticancer activity . The compound has a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol . It is primarily used in scientific research to explore its effects on DNA repair mechanisms and its potential therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NU-7199 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
NU-7199 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature and pH, are optimized based on the desired reaction and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
NU-7199 has a wide range of scientific research applications, including:
Chemistry: Used to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA-PK.
Industry: Utilized in the development of new anticancer drugs and other therapeutic compounds.
Mechanism of Action
NU-7199 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the activity of DNA-PK, this compound disrupts the DNA repair process, leading to increased DNA damage and cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
NU-7441: Another DNA-PK inhibitor with similar anticancer properties.
KU-0060648: A dual inhibitor of DNA-PK and PI3K, showing potential in cancer treatment.
CC-115: An inhibitor of DNA-PK and mTOR, used in cancer research.
Uniqueness of NU-7199
This compound is unique due to its high specificity for DNA-PK and its potent anticancer activity . Unlike some other inhibitors, this compound has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFQWULMGFQKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731551 |
Source
|
Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69541-04-4 |
Source
|
Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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